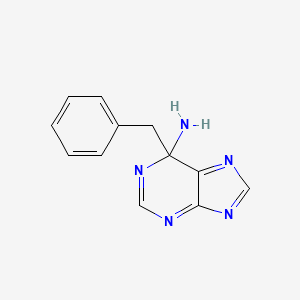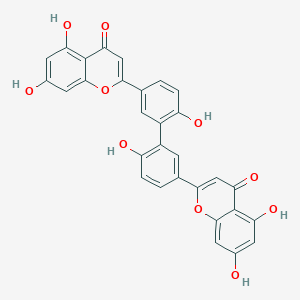
3',3'''-Biapigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, and Selaginella tamariscina . It exhibits a wide range of biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3’‘’-Biapigenin typically involves the coupling of two apigenin molecules. One common method is the oxidative coupling reaction, where apigenin is treated with an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction is carried out under controlled conditions to ensure the selective formation of the biapigenin dimer .
Industrial Production Methods: Industrial production of 3’,3’‘’-Biapigenin can be achieved through the extraction from natural sources or by synthetic methods. Extraction involves isolating the compound from plants known to contain it, followed by purification using chromatographic techniques. Synthetic methods, on the other hand, involve chemical synthesis using the aforementioned oxidative coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,3’‘’-Biapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the biapigenin structure.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of biapigenin.
Substitution: Functionalized biapigenin derivatives.
Applications De Recherche Scientifique
3’,3’‘’-Biapigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid chemistry and reactions.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of natural health products and supplements
Mécanisme D'action
The mechanism of action of 3’,3’‘’-Biapigenin involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Acts as an inhibitor of enzymes such as cytochrome P450 3A4 and 2C9, which are involved in drug metabolism.
Modulating Signaling Pathways: Influences pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).
Antioxidant Activity: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Comparaison Avec Des Composés Similaires
3’,3’‘’-Biapigenin is unique among biflavonoids due to its specific coupling of two apigenin molecules. Similar compounds include:
Robustaflavone: Another biflavonoid with similar biological activities.
2’‘,3’‘-Dihydro-3’,3’‘’-Biapigenin: A reduced form of biapigenin with distinct properties.
3’,3’‘’-Binaringenin: A structurally related biflavonoid with comparable effects.
In comparison, 3’,3’‘’-Biapigenin stands out for its potent enzyme inhibition and broad spectrum of biological activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H18O10 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |
Clé InChI |
ABTLXABUBTZEQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


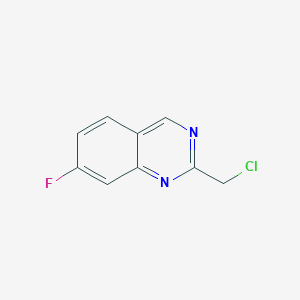

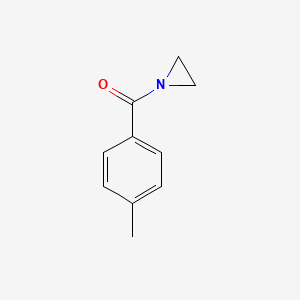
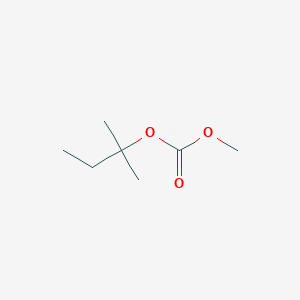
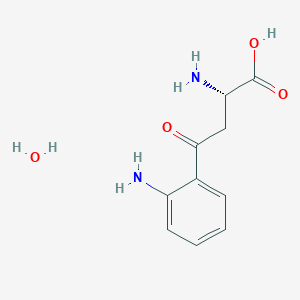

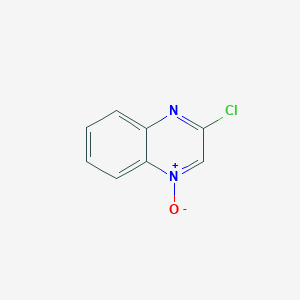
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
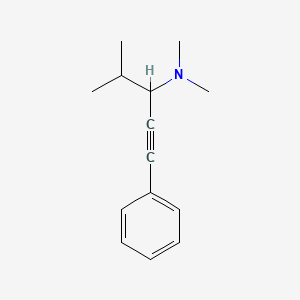
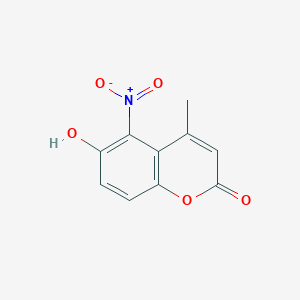
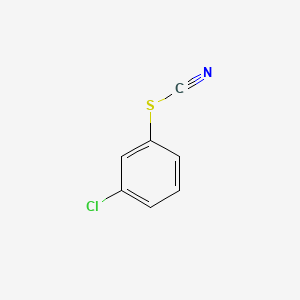
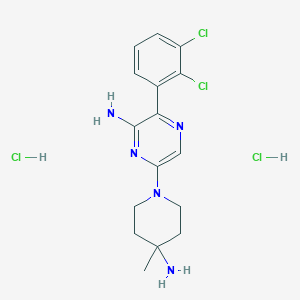
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
